molecular formula C8H11N B090883 3-Methylbenzylamine CAS No. 100-81-2

3-Methylbenzylamine

Cat. No. B090883
CAS RN: 100-81-2
M. Wt: 121.18 g/mol
InChI Key: RGXUCUWVGKLACF-UHFFFAOYSA-N
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Description

3-Methylbenzylamine is an organic compound that is used in many scientific research applications. It is a derivative of aniline, an aromatic amine, and is a colorless liquid with a strong odor. It is soluble in water, alcohol, and ether and is used in chemical synthesis, as a reagent, and in the manufacture of pharmaceuticals. It is also used in the production of perfumes, dyes, and detergents.

Scientific Research Applications

  • Enantioselective Synthesis : 3-Methylbenzylamine has been used in the enantioselective synthesis of secondary alcohols from aryl aldehydes, showcasing high enantioselectivities at room temperature (Liu et al., 2001).

  • Solubility Studies : Studies on the aqueous solubility of salts of benzylamine derivatives, including this compound, have been conducted. These studies provide insights into the physicochemical properties of these compounds, which is crucial for drug development (Parshad et al., 2004).

  • Structural Analysis in Cyclic Amides : Research on the structural role of this compound in cyclic amides has been conducted to understand its influence on molecular stability and interactions, particularly through intramolecular hydrogen bonding (Sandoval‐Lira et al., 2015).

  • Crystal Growth and Morphology : The compound has been studied for its effect on the habit modification of diastereomeric salts, which is important for understanding crystal growth mechanisms in pharmaceuticals (Sakai et al., 1992).

  • Chiral Auxiliary in Synthesis : It serves as an efficient chiral auxiliary in the enantiodivergent synthesis of isoquinoline alkaloids, demonstrating its utility in producing enantiomerically enriched compounds (Ziółkowski et al., 1999).

  • X-ray Crystal Analysis : The structural elucidation of complexes involving this compound has been performed using X-ray crystal analysis, contributing to the understanding of molecular geometry and interactions in coordination chemistry (Ohashi & Sasada, 1977).

  • Pharmacokinetics and Drug Analysis : Methods involving this compound have been developed for analyzing specific pharmaceuticals, such as methyldopa in urine, highlighting its application in clinical chemistry and drug monitoring (Mell & Gustafson, 1978).

  • Myocardial Uptake Studies : Research on radioiodinated this compound derivatives has been conducted to study their myocardial uptake and release kinetics, which is significant for understanding cardiovascular pharmacology (Lin et al., 1997).

  • MAO Inhibition : The compound has been investigated for its inhibitory effects on monoamine oxidase, an enzyme important in neurotransmitter metabolism. This research has implications for understanding the pharmacological action of certain psychoactive substances (Mantle et al., 1976).

  • Biomonitoring of Carcinogen Exposure : Studies involving this compound focus on its use in biomonitoring methodologies to measure exposure to carcinogens, which is crucial for molecular epidemiology and public health (Shuker et al., 1993).

Safety and Hazards

3-Methylbenzylamine is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

3-Methylbenzylamine is a simple organic compound that is primarily used in chemical synthesis It is known to interact with various organic and inorganic substances, acting as a reactant or catalyst in these processes .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. As an amine, it can act as a base, accepting a proton from a more acidic compound, or as a nucleophile, donating a pair of electrons to an electrophile . These properties allow it to participate in a wide range of chemical reactions, including the synthesis of other amines, amides, and various organic compounds .

Biochemical Pathways

This compound has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . This suggests that it may play a role in the formation of complex structures through self-assembly or templating mechanisms.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific chemical reactions in which it is involved. In the context of its use as a templating agent, it may contribute to the formation of complex, two-dimensional structures . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity as a base or nucleophile may be affected by the pH of the environment. Similarly, its stability may be influenced by temperature and the presence of other reactive substances. Therefore, careful control of the environment is important when using this compound in chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is possible that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(3-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3
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InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)CN
Source PubChem
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID3059218
Record name Benzenemethanamine, 3-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methylbenzylamine
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CAS RN

100-81-2
Record name 3-Methylbenzylamine
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Record name Benzenemethanamine, 3-methyl-
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Synthesis routes and methods I

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
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Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
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Synthesis routes and methods III

Procedure details

As a result of analysis by gaschromatography, it was found the yield of 1,3-bis(aminomethyl)cyclohexane was 33.3 mol % and as other products 0.3 mol % of metaxylene, 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.7 mol of 3-methylbenzylamine and 61.1 mol % of unreacted metaxylylenediamine were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Methylbenzylamine in the synthesis of pharmaceutical compounds?

A: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it's a key reagent in creating (R)-6-Benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1, 4-diazepine, an intermediate in producing DAT-582, a potent serotonin-3 receptor antagonist. []

Q2: How does this compound contribute to the formation of layered materials?

A: this compound acts as a templating agent in synthesizing two-dimensional lithium beryllofluoride layered materials. [] When combined with lithium beryllofluoride under specific conditions, this compound guides the formation of distinct sheet structures. The interaction between the protonated amine group of this compound and the electronegative fluoride ions within the material contributes to the overall stability of these layered structures. []

Q3: Can you elaborate on the use of a this compound derivative in converting alcohols to fluorides?

A: N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA), a derivative of this compound, acts as a reagent for converting various functional groups, including transforming primary, secondary, and benzylic alcohols into their corresponding fluorides. [] This transformation is particularly useful in organic synthesis, as it allows for the selective introduction of fluorine atoms into molecules.

Q4: What are the safety considerations when handling N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA)?

A: DFMBA gradually decomposes in the presence of moisture. Therefore, handling this compound requires minimal exposure to air and preferably the use of dry glassware or Teflon™ vessels. [] Additionally, DFMBA should be stored under an inert atmosphere in a refrigerator to maintain its stability. []

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